4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine
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Overview
Description
4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C16H11Cl2N3. It is a pyrimidine derivative characterized by the presence of two 4-chlorophenoxy groups attached to the 4 and 6 positions of the pyrimidine ring.
Preparation Methods
The synthesis of 4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-chlorophenol with a pyrimidine precursor under specific conditions. One common synthetic route includes the condensation of 4-chlorophenol with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases, which are useful intermediates in organic synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit the activity of Aurora kinase A, a protein involved in cell division. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with other molecular targets, such as enzymes and receptors, contributes to its diverse biological activities .
Comparison with Similar Compounds
4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine can be compared with other similar compounds, such as:
4,6-Diphenylpyrimidin-2-amine: This compound has similar structural features but lacks the chloro groups.
4,6-Dichloropyrimidine: This compound is a precursor in the synthesis of this compound.
2-Amino-4,6-diarylpyrimidine: This class of compounds includes various derivatives with different aryl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
CAS No. |
62893-02-1 |
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Molecular Formula |
C16H11Cl2N3O2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
4,6-bis(4-chlorophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21) |
InChI Key |
GVFVUGKPMKORQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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